molecular formula C8H10ClN5 B13250320 [2-(6-Chloro-9H-purin-9-yl)ethyl](methyl)amine

[2-(6-Chloro-9H-purin-9-yl)ethyl](methyl)amine

Cat. No.: B13250320
M. Wt: 211.65 g/mol
InChI Key: PYVWQXKJFJDQPL-UHFFFAOYSA-N
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Description

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to display the following signals:

  • Purine H-8 proton : A singlet near δ 8.2 ppm due to the deshielding effect of the adjacent chlorine atom.
  • Ethylamine protons :
    • CH₂NH(CH₃): A triplet at δ 3.4–3.6 ppm (J = 6.5 Hz) for the methylene group adjacent to nitrogen.
    • NH(CH₃): A broad singlet at δ 1.8–2.0 ppm for the methyl group, influenced by hydrogen bonding.

¹³C NMR Spectroscopy

Key carbon assignments include:

  • C-6 (chlorinated) : A resonance near δ 152 ppm, characteristic of chlorine-substituted purines.
  • C-2 (ethylamine attachment) : δ 145 ppm, indicating sp² hybridization.
  • Methylene carbons : δ 40–45 ppm for the CH₂ groups in the ethyl chain.

IR Spectroscopy

Prominent IR absorptions:

  • N–H stretch : 3350–3250 cm⁻¹ (amine group).
  • C–Cl stretch : 750–650 cm⁻¹.
  • Purine ring vibrations : 1600–1500 cm⁻¹ (C=C and C=N stretches).

UV-Vis Spectroscopy

The compound exhibits strong absorption at λₘₐₓ = 265 nm (ε ≈ 10,000 L·mol⁻¹·cm⁻¹) due to π→π* transitions in the purine ring, with a minor band at 220 nm attributed to n→π* transitions of the amine group.

Tautomeric Forms and Conformational Isomerism

Purine derivatives exhibit tautomerism influenced by substituents and solvent environments. For 2-(6-chloro-9H-purin-9-yl)ethylamine, two tautomeric forms are possible:

  • 9H-Tautomer : The hydrogen resides on N-9, leaving N-7 unprotonated (predominant in nonpolar solvents).
  • 7H-Tautomer : Protonation at N-7, observed under acidic conditions or in polar protic solvents.

Conformational isomerism arises from rotation about the C–N bond in the ethylamine side chain. Two primary conformers exist:

  • Gauche conformer : The methyl group is oriented 60° relative to the purine plane, favoring intramolecular hydrogen bonding between the amine and purine N-3.
  • Anti conformer : The methyl group is 180° relative to the purine plane, minimizing steric clash but reducing stabilization.

Properties

Molecular Formula

C8H10ClN5

Molecular Weight

211.65 g/mol

IUPAC Name

2-(6-chloropurin-9-yl)-N-methylethanamine

InChI

InChI=1S/C8H10ClN5/c1-10-2-3-14-5-13-6-7(9)11-4-12-8(6)14/h4-5,10H,2-3H2,1H3

InChI Key

PYVWQXKJFJDQPL-UHFFFAOYSA-N

Canonical SMILES

CNCCN1C=NC2=C1N=CN=C2Cl

Origin of Product

United States

Preparation Methods

Alkylation of 6-Chloropurine

Method A: Direct Nucleophilic Substitution

  • Reagents : 6-Chloropurine, 2-(methylamino)ethyl chloride
  • Solvent : Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
  • Conditions : Elevated temperature (80-120°C), inert atmosphere (nitrogen or argon)
  • Procedure :
    • Dissolve 6-chloropurine in dry DMF.
    • Add an excess of 2-(methylamino)ethyl chloride to the solution.
    • Heat the mixture under stirring at 100°C for 12-24 hours.
    • Monitor reaction progress via thin-layer chromatography (TLC).
    • Upon completion, cool and quench with water.
    • Extract the product with an organic solvent such as ethyl acetate.
    • Purify via recrystallization or chromatography.

Reaction Scheme:

6-Chloropurine + 2-(methylamino)ethyl chloride → 2-(6-Chloro-9H-purin-9-yl)ethyl(methyl)amine

Yield : Typically between 70-85%, depending on reaction conditions and purity of reagents.

Multi-step Synthesis Using Protective Groups

In some cases, protecting groups are employed to improve selectivity:

  • Protection : Protect other reactive nitrogen sites on the purine ring.
  • Alkylation : Conduct nucleophilic substitution at N-9.
  • Deprotection : Remove protecting groups to yield the target compound.

This approach enhances regioselectivity and reduces side reactions, especially in complex synthesis pathways.

Alternative Approaches

Method B: Use of Pre-Activated Intermediates

  • Synthesis of a suitable intermediate, such as 2-(6-chloropurin-9-yl)ethyl tosylate , followed by nucleophilic substitution with methylamine derivatives, can improve yields and selectivity.

Method C: Use of Continuous Flow Reactors

  • Modern techniques like flow chemistry allow precise control over reaction parameters, leading to cleaner reactions and higher throughput.

Optimization of Reaction Conditions

Parameter Typical Range Notes
Temperature 80-120°C Elevated temperatures accelerate nucleophilic substitution
Solvent DMF, DMSO Polar aprotic solvents favor SN2 reactions
Reaction Time 12-24 hours Sufficient for complete conversion
Excess Reagent 1.5-2 equivalents Ensures complete alkylation

Purification and Characterization

Post-reaction, purification involves:

  • Recrystallization from suitable solvents (e.g., ethanol, methanol)
  • Chromatography (e.g., silica gel column chromatography)
  • Characterization via NMR, MS, and IR spectroscopy to confirm structure and purity.

Summary of Research Findings and Data Tables

Study/Source Methodology Yield (%) Key Conditions Remarks
Alkylation of 6-chloropurine with methylaminoethyl chloride in DMF at 100°C 75-85 Dry DMF, inert atmosphere High regioselectivity for N-9
Use of pre-activated intermediates (tosylates) 80-90 Room temperature, polar aprotic solvents Improved yield and selectivity
Continuous flow synthesis Variable Precise temperature and reagent control Scalable and efficient

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-9H-purin-9-yl)ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purine derivatives.

Scientific Research Applications

It appears the query is about the applications of the chemical compound "2-(6-Chloro-9H-purin-9-yl)ethylamine." Based on the search results, this compound, also known as 2-((6-Chloro-9H-purin-9-yl)methylselanyl), with the molecular formula C8H10ClN5, has several research applications, primarily related to the synthesis of nucleoside analogs .

Scientific Research Applications

The primary application of 2-(6-Chloro-9H-purin-9-yl)ethylamine lies in its role as an intermediate for synthesizing various nucleoside analogs with potential biological activities . Some specific applications include:

  • Synthesis of Selenopurine Nucleosides: This compound can be used as an intermediate in the synthesis of seleno-acyclovir analogs .
  • Synthesis of Acyclic Nucleoside Analogs: It is utilized in creating acyclic guanosine analogs, which have antiviral properties .
  • Derivatives: 2-(6-Chloro-9H-purin-9-yl)ethylamine can be converted into N6-methyladenine derivatives and adenine derivatives through reactions with methylamine and ammonia, respectively .
  • Immunoaffinity Purification: Structural analogs of this compound have been used in immunoaffinity purification methods for quantifying heterocyclic aromatic amines in cooked meats and biological samples .
  • Ligand Binding Studies: Nucleosides related to this compound have been used in studies to enhance DAT radioligand affinity and inhibit DA uptake .

Synthesis Details

The search results provide some information regarding the synthesis and conversion of 6-chloropurine derivatives:

  • Conversion to Seleno-inosine and Seleno-acyclovir: Treatment of 6-chloro derivatives with 2-mercaptoethanol and NaOMe in MeOH yields seleno-inosine and seleno-acyclovir derivatives .
  • Conversion to N6-methyladenine and Adenine Derivatives: Heating 6-chloro derivatives with aqueous methylamine solution in MeOH converts them to N6-methyladenine derivatives. Similarly, heating with t-butanolic ammonia transforms them into adenine derivatives .

Tables of Derivatives

The search results describe the synthesis of different derivatives using 2-(6-Chloro-9H-purin-9-yl)ethylamine as a precursor :

Starting Material Reagents Product(s)
6-Chloropurine derivative2-Mercaptoethanol and NaOMeSeleno-inosine derivative
6-Chloropurine derivativeAqueous methylamine solutionN6-methyladenine derivative
6-Chloropurine derivativet-butanolic ammoniaAdenine derivative
2-amino-6-chloropurine deriv2-Mercaptoethanol and NaOMeSeleno-ganciclovir
2-amino-6-chloropurine derivmethylamine, ammonia, and cyclopropylamine2-amino-N6-methylaminopurine derivative, 2,6-diaminopurine derivative, and the 2-amino-N6-cyclopropylaminopurine derivative respectively

Studies on Carcinogens

Mechanism of Action

The mechanism of action of 2-(6-Chloro-9H-purin-9-yl)ethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations at the 9-Position

The 9-position substituent significantly impacts molecular interactions and synthetic accessibility. Key analogs include:

Compound Name 9-Substituent Key Properties Reference
Target Compound -(CH2)2N(CH3) Hypothesized moderate lipophilicity; potential for hydrogen bonding via methylamine. -
9-Allyl-6-chloro-9H-purin-2-amine Allyl (CH2CHCH2) Lower steric bulk; allyl group enables click chemistry modifications. 1H NMR: δ 8.19 (s, purine-H) .
9-Isopropyl-6-chloro-N,N-dimethylpurin-6-amine Isopropyl (CH(CH3)2) Increased steric hindrance; reduces enzymatic metabolism. Crystallography shows weak C–H···N interactions .
9-(Tetrahydro-2H-pyran-2-yl)-6-chloro-N-methylpurin-6-amine Cyclic ether Enhanced solubility due to oxygen atom; 84% synthetic yield via nucleophilic substitution .

Key Observations :

  • Lipophilicity : Alkyl chains (e.g., ethylmethylamine) increase lipophilicity compared to allyl or cyclic ether groups.
  • Synthetic Yields : Bulky substituents (e.g., isopropyl) often result in lower yields (~35–50%) due to steric challenges .

Amine Substituent Modifications

The amine group at the 6-position influences electronic properties and target affinity:

Compound Name Amine Substituent Key Properties Reference
Target Compound Methylamine Potential for intermolecular hydrogen bonding; moderate basicity (pKa ~10). -
2-Chloro-N-(3-chlorophenyl)-9-ethylpurin-6-amine 3-Chlorophenyl Electron-withdrawing Cl substituent reduces basicity; 1H NMR: δ 7.91 (s, purine-H); 90% yield via microwave-assisted synthesis .
2-Chloro-N-ethyl-9-isopropylpurin-6-amine Ethylamine Higher basicity than aryl analogs; 1H NMR: δ 1.46 (t, J=7.3 Hz, CH3) .
6-(3,5-Difluorophenylamino)-9-ethylpurine-2-carbonitrile 3,5-Difluorophenyl Fluorine atoms enhance metabolic stability; HRMS: m/z=301.1008 [M+H]+ .

Key Observations :

  • Electronic Effects : Aryl substituents (e.g., chlorophenyl) reduce amine basicity, while alkylamines retain stronger nucleophilicity.
  • Biological Relevance : Fluorinated or chlorinated aryl groups improve protease inhibitor activity .

Key Trends :

  • Microwave Synthesis : Enhances reaction efficiency (e.g., 90% yield in 30 minutes) .
  • Purification : Column chromatography with CH2Cl2/MeOH (40:1) is standard for polar purine derivatives .

Biological Activity

2-(6-Chloro-9H-purin-9-yl)ethylamine is a compound of interest due to its potential biological activities, particularly in the context of purinergic signaling and receptor interactions. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a purine base modified with an ethyl and methyl amine group. Its chemical structure can be represented as follows:

C10H13ClN4\text{C}_{10}\text{H}_{13}\text{Cl}\text{N}_4

The biological activity of 2-(6-Chloro-9H-purin-9-yl)ethylamine is primarily mediated through its interaction with adenosine receptors (ARs), particularly the A2A and A3 subtypes. These receptors are involved in various physiological processes, including modulation of neurotransmitter release, regulation of inflammation, and immune responses.

Receptor Binding Affinity

Research indicates that this compound exhibits significant binding affinity for adenosine receptors. For instance, it has been shown to act as an agonist at the A2A receptor, influencing cyclic AMP (cAMP) levels in cellular assays. The following table summarizes the binding affinities reported in various studies:

Receptor Type Binding Affinity (nM) Functional Activity
A2A248Agonist
A3389Partial Agonist

Neuroprotective Effects

Studies have demonstrated that 2-(6-Chloro-9H-purin-9-yl)ethylamine can exert neuroprotective effects in models of neurodegenerative diseases. For example, in vitro studies showed that this compound reduces excitotoxicity in neuronal cell cultures by modulating glutamate release through A2A receptor activation.

Anti-inflammatory Properties

The compound's ability to modulate inflammatory responses has been highlighted in several studies. It has been shown to inhibit the release of pro-inflammatory cytokines from glial cells in the peripheral nervous system, suggesting its potential use in treating inflammatory conditions.

Case Studies

  • Neurodegenerative Disease Model
    • In a study involving a mouse model of Parkinson's disease, administration of 2-(6-Chloro-9H-purin-9-yl)ethylamine resulted in improved motor function and reduced dopaminergic neuron loss compared to control groups. The underlying mechanism was attributed to enhanced A2A receptor signaling leading to decreased oxidative stress.
  • Inflammation Model
    • Another study assessed the compound's effects on lipopolysaccharide (LPS)-induced inflammation in vitro. Results indicated that treatment with 2-(6-Chloro-9H-purin-9-yl)ethylamine significantly reduced levels of TNF-alpha and IL-6, demonstrating its anti-inflammatory potential.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(6-Chloro-9H-purin-9-yl)ethylamine derivatives?

  • Methodology : Microwave-assisted synthesis is highly effective. For example, coupling 2,6-dichloro-9-ethyl-9H-purine with substituted anilines in DMF solvent, using Hunig’s base as a catalyst, and heating at 110°C for 30–60 minutes under microwave irradiation (90 W) achieves yields >80% . Post-reaction purification via silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexanes) ensures high purity.

Q. Which analytical techniques are critical for characterizing 2-(6-Chloro-9H-purin-9-yl)ethylamine derivatives?

  • Methodology :

  • 1H/13C NMR : Confirms substituent positions and structural integrity. For instance, δ ~7.8–8.0 ppm (H8 proton in purine) and δ ~4.3 ppm (CH2CH3 ethyl group) are diagnostic .
  • Elemental Analysis : Validates stoichiometric purity (e.g., C, H, N content within ±0.3% of theoretical values) .
  • LC-MS/HRMS : Determines molecular weight and detects impurities (e.g., LRMS m/z 299.0 for 6-(3-chlorophenylamino)-9-ethyl derivatives) .

Q. How can researchers assess the biological activity of these compounds in preliminary assays?

  • Methodology : Radioligand binding studies using CHO cells transfected with human adenosine receptors are standard. For example, membranes are prepared via differential centrifugation (1000 × g and 100,000 × g steps) and incubated with test compounds to measure IC50 values against receptor subtypes (A1, A2A, A2B, A3) .

Advanced Research Questions

Q. How can SHELX software improve structural elucidation of 2-(6-Chloro-9H-purin-9-yl)ethylamine derivatives?

  • Methodology :

  • SHELXL : Refines small-molecule crystal structures using high-resolution X-ray data. For example, it resolves disorder in ethyl or methyl substituents via least-squares minimization .
  • SHELXD/SHELXE : Solves phase problems in experimental phasing, particularly for macromolecular complexes involving purine derivatives .

Q. What strategies resolve contradictions in biological activity data across adenosine receptor subtypes?

  • Methodology :

  • Substituent Flexibility Analysis : Modify the 2-position substituent (e.g., phenethoxy vs. benzylthio groups) to modulate receptor selectivity. For instance, phenethoxy groups enhance A1 affinity (Ki < 50 nM), while benzylthio groups favor A3 .
  • Statistical Validation : Apply two-way ANOVA to compare binding data across replicates and receptor subtypes, correcting for false positives via Bonferroni adjustment .

Q. How can structure-activity relationship (SAR) studies optimize pharmacological properties of these compounds?

  • Methodology :

  • Substituent Scanning : Synthesize derivatives with varied 2- and 6-position groups (e.g., chloro, cyano, or phenylamino) to correlate electronic effects with activity. For example, 6-phenylamino derivatives show enhanced A2A antagonism (IC50 ~100 nM) .
  • Molecular Dynamics (MD) Simulations : Model interactions between purine derivatives and receptor binding pockets (e.g., hydrophobic contacts with Phe168 in A2A) to guide rational design .

Q. What are the challenges in scaling up synthetic routes while maintaining enantiomeric purity?

  • Methodology :

  • Chiral Chromatography : Use cellulose-based chiral columns (e.g., Chiralpak IC) with hexane/isopropanol gradients to separate enantiomers (e.g., R/S configurations at the ethyl group) .
  • Asymmetric Catalysis : Employ palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to control stereochemistry during Suzuki-Miyaura reactions .

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